molecular formula C9H15NO B14331152 Octahydro-3H-pyrrolo[1,2-a]azepin-3-one CAS No. 111633-57-9

Octahydro-3H-pyrrolo[1,2-a]azepin-3-one

Cat. No.: B14331152
CAS No.: 111633-57-9
M. Wt: 153.22 g/mol
InChI Key: RYNPVMASEVYKPL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-3H-pyrrolo[1,2-a]azepin-3-one typically involves multi-step processes. One common method includes the cyclization of pyrrole-derived intermediates. The process can be broken down into several stages:

    Preparation of Pyrrole-Derived Intermediates: This involves the formation of α,β-alkynyl ketones from pyrrole derivatives.

    Sonogashira Cross-Coupling: Introduction of various groups into the alkyne using Sonogashira cross-coupling reactions.

    Formation of Pyrazole: Reaction between α,β-alkynyls and hydrazine monohydrate to form pyrazole intermediates.

    Cyclization: Gold-catalyzed cyclization of pyrazoles by alkyne groups.

    Final Cyclization: Cyclization using sodium hydride (NaH) to form the final product.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

Octahydro-3H-pyrrolo[1,2-a]azepin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

Octahydro-3H-pyrrolo[1,2-a]azepin-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Octahydro-3H-pyrrolo[1,2-a]azepin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial for cell signaling and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Octahydro-3H-pyrrolo[1,2-a]azepin-3-one can be compared with other similar nitrogen-containing heterocycles, such as:

These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound .

Properties

CAS No.

111633-57-9

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1,2,5,6,7,8,9,9a-octahydropyrrolo[1,2-a]azepin-3-one

InChI

InChI=1S/C9H15NO/c11-9-6-5-8-4-2-1-3-7-10(8)9/h8H,1-7H2

InChI Key

RYNPVMASEVYKPL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CCC(=O)N2CC1

Origin of Product

United States

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